1-(3-Methoxyphenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea

kinase selectivity pharmacophore topology scaffold hopping

1-(3-Methoxyphenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea (CAS 2097930-96-4, molecular formula C18H17N5O2, MW 335.37) is a disubstituted urea derivative featuring a 3-methoxyphenyl group at N1 and a 3-(pyridin-4-yl)pyrazin-2-ylmethyl moiety at N3. The compound belongs to the pyridopyrazine-urea class, which has been identified in the patent literature as a scaffold for kinase inhibition, particularly targeting Tie-2 and related receptor tyrosine kinases.

Molecular Formula C18H17N5O2
Molecular Weight 335.367
CAS No. 2097930-96-4
Cat. No. B2629825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
CAS2097930-96-4
Molecular FormulaC18H17N5O2
Molecular Weight335.367
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)NCC2=NC=CN=C2C3=CC=NC=C3
InChIInChI=1S/C18H17N5O2/c1-25-15-4-2-3-14(11-15)23-18(24)22-12-16-17(21-10-9-20-16)13-5-7-19-8-6-13/h2-11H,12H2,1H3,(H2,22,23,24)
InChIKeyZSHBEKZOZDAQKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methoxyphenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea (CAS 2097930-96-4): Structural and Pharmacophoric Baseline for Procurement Decisions


1-(3-Methoxyphenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea (CAS 2097930-96-4, molecular formula C18H17N5O2, MW 335.37) is a disubstituted urea derivative featuring a 3-methoxyphenyl group at N1 and a 3-(pyridin-4-yl)pyrazin-2-ylmethyl moiety at N3 . The compound belongs to the pyridopyrazine-urea class, which has been identified in the patent literature as a scaffold for kinase inhibition, particularly targeting Tie-2 and related receptor tyrosine kinases [1]. Its molecular formula is isomeric with the bis-anilinopyrimidine Lck inhibitor 2 (CAS 944795-06-6), yet the pyridopyrazine-urea connectivity represents a topologically distinct pharmacophore arrangement that is expected to confer a divergent kinase selectivity profile based on class-level structure–activity relationships [2].

Why 1-(3-Methoxyphenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea Cannot Be Replaced by a General-Purpose Analog


Within the C18H17N5O2 formula space, the bis-anilinopyrimidine Lck inhibitor 2 (CAS 944795-06-6) demonstrates potent multi-target tyrosine kinase inhibition with IC50 values of 2–26 nM across Lck, Btk, Lyn, and Txk . However, the pyridopyrazine-urea scaffold of the target compound has been established in peer-reviewed literature as an ATP-competitive dual inhibitor of PI3K and Erk1/2—a mechanistically distinct kinase profile from the Src-family/Btk profile of Lck inhibitor 2 [1]. The class-defining pyridopyrazine-urea chemotype has demonstrated panel selectivity against more than 30 serine/threonine and tyrosine kinases at concentrations up to 10 µM [1]. Substituting a pyridopyrazine-urea with a bis-anilinopyrimidine of identical molecular formula would therefore change the fundamental kinase-targeting mechanism, potentially invalidating experimental conclusions in studies designed around PI3K/Erk or MAPKAPK pathway modulation. Furthermore, the presence of the 3-methoxyphenyl substituent in the target compound is expected to modulate hydrogen-bonding capacity (tPSA ≈ 98 Ų) and lipophilicity (cLogP ≈ 1.23) relative to bulkier or halogenated aryl analogs in the same series [2], making direct substitution without re-optimization inadvisable.

Quantitative Differentiation Evidence for 1-(3-Methoxyphenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea: Comparator-Anchored Selection Rationale


Pharmacophore Topology Divergence vs. Formula-Identical Lck Inhibitor 2

The target compound and Lck inhibitor 2 (CAS 944795-06-6) share the identical molecular formula C18H17N5O2 and molecular weight (335.36 Da), but represent fundamentally distinct pharmacophores. Lck inhibitor 2 is a bis-anilinopyrimidine with documented multi-target tyrosine kinase activity (IC50: Lck 13 nM, Btk 9 nM, Lyn 3 nM, Txk 2 nM) . The target compound is a pyridopyrazine-urea, a chemotype whose class lead D-87503 demonstrates dual PI3K/Erk2 inhibition (PI3K IC50 = 62 nM, Erk2 IC50 = 760 nM) with no activity against 30+ other kinases at 10 µM [1]. These two chemotypes engage non-overlapping kinase space: Src-family/Btk vs. PI3K/MAPK. At equivalent molecular weight and formula, the target compound's pyridopyrazine-urea scaffold provides a topologically encoded selectivity toward the PI3K-Erk signaling axis that cannot be replicated by the bis-anilinopyrimidine scaffold [2].

kinase selectivity pharmacophore topology scaffold hopping

3-Methoxyphenyl Substituent Physicochemical Differentiation vs. Diphenylmethyl and 4-Chlorobenzyl Analogs

Within the 3-(pyridin-4-yl)pyrazin-2-ylmethyl urea sub-series, the N-aryl substituent critically modulates lipophilicity and hydrogen-bonding capacity. The target compound's 3-methoxyphenyl group (MW contribution: 108.14 Da) provides a calculated cLogP of approximately 1.23 and tPSA of approximately 98 Ų [1]. In contrast, the diphenylmethyl analog (CAS 2097861-91-9, MW 395.47) bears a substantially larger and more lipophilic N-substituent (diphenylmethyl, MW contribution: 167.21 Da), which is predicted to increase cLogP by approximately 1.5–2.0 log units based on fragment-based calculations . The 4-chlorobenzyl analog (CAS 2097916-25-9) introduces a halogen atom absent in the target compound. The 3-methoxyphenyl group maintains a balanced polarity profile (H-bond acceptors: 5 vs. 4 in the diphenylmethyl analog) while preserving higher aqueous solubility potential, which is critical for biochemical assay compatibility at concentrations relevant to the class-level activity range (IC50 ~60–800 nM for PI3K/Erk2) [2].

physicochemical properties ligand efficiency ADMET optimization

MAPKAP Kinase Pathway Prediction vs. PI3K/Erk Dual Inhibition: Computational Target Inference

Similarity Ensemble Approach (SEA) predictions for the target compound's ZINC entry (ZINC73197599) against the ChEMBL20 bioactivity database return MAPKAPK5 (MAP kinase-activated protein kinase 5, P-value 17, MaxTc 40) and MAPKAPK2 (P-value 23, MaxTc 40) as the top predicted kinase targets [1]. This computational prediction suggests potential engagement of the p38 MAPK downstream signaling pathway, distinct from the PI3K/Erk dual inhibition experimentally validated for the pyridopyrazine-urea class lead D-87503 [2]. Notably, the class-level anti-proliferative activity of pyridopyrazine-ureas (EC50 ≈ 5 µM across BxPC3, Hct116, MDA-MB 468, and MDA-MB 231 cell lines) is consistent with concurrent modulation of multiple signaling nodes [2]. The 3-methoxyphenyl substitution may bias the target profile toward the MAPKAPK branch versus the PI3K branch, representing a testable hypothesis for selectivity optimization that is not addressable with the diphenylmethyl or 4-chlorobenzyl analogs.

target prediction kinase profiling pathway selectivity

Recommended Research and Procurement Scenarios for 1-(3-Methoxyphenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea


Kinase Selectivity Profiling: PI3K-Erk vs. MAPKAPK Pathway Dissection

This compound is best deployed as a chemical probe for dissecting the relative contributions of PI3K/Erk versus p38/MAPKAPK signaling in cellular models. Based on the class-level dual PI3K/Erk2 inhibition of pyridopyrazine-ureas (PI3K IC50 = 62 nM, Erk2 IC50 = 760 nM for class lead D-87503) and SEA predictions suggesting MAPKAPK5/MAPKAPK2 engagement [1], researchers can use the compound at 0.1–10 µM in head-to-head comparison with Lck inhibitor 2 (which targets Src-family/Btk kinases) to establish target engagement specificity . Procurement is recommended for laboratories running kinase panel screens seeking to populate the PI3K-MAPKAPK selectivity space with a single chemical scaffold.

Scaffold-Hopping Medicinal Chemistry: Pyridopyrazine-Urea vs. Bis-Anilinopyrimidine Lead Optimization

The compound serves as a scaffold-hopping starting point for medicinal chemistry programs aiming to replace bis-anilinopyrimidine cores with pyridopyrazine-ureas. With identical molecular formula (C18H17N5O2, MW 335.36) but divergent kinase pharmacology—pyridopyrazine-urea targeting PI3K/Erk2/MAPKAPK [1] vs. bis-anilinopyrimidine targeting Lck/Btk/Lyn/Txk (IC50 range 2–26 nM) —the compound provides an isomeric comparator pair for evaluating the impact of scaffold topology on kinase selectivity. The 3-methoxyphenyl group further enables systematic SAR exploration of the N-aryl position, where modulation of cLogP (Δ >1.5 log units vs. diphenylmethyl analog) can be exploited to optimize solubility and permeability [2].

MAPKAPK2/MAPKAPK5 Inhibitor Screening and Hit Validation

The SEA computational predictions identifying MAPKAPK5 (P-value 17) and MAPKAPK2 (P-value 23) as top target candidates [1] position this compound as a prioritized screening hit for laboratories developing inhibitors of the p38-MAPKAPK signaling axis. Given that MAPKAPK2 and MAPKAPK5 are implicated in inflammatory cytokine regulation and cellular stress responses, the compound can be procured as a starting point for hit validation using recombinant MAPKAPK2/5 enzymatic assays (recommended concentration range: 0.01–10 µM in ATP-competitive format), followed by cellular validation in TNFα or IL-6 release assays [1]. The clean selectivity profile of the pyridopyrazine-urea class against 30+ off-target kinases at 10 µM [1] supports its use in phenotypic screening without confounding polypharmacology typical of promiscuous kinase inhibitors.

Physicochemical Property Benchmarking in Urea-Based Kinase Inhibitor Series

With calculated cLogP ≈ 1.23, tPSA ≈ 98 Ų, and MW 335.37 [1], the compound occupies a favorable physicochemical property space for lead-like kinase inhibitors (compliance with Lipinski and Veber rules: MW < 500, cLogP < 5, HBD < 5, HBA < 10, tPSA < 140 Ų). It can serve as a reference standard for benchmarking solubility, permeability (PAMPA or Caco-2), and metabolic stability within a pyridopyrazine-urea series, particularly against the diphenylmethyl analog (MW 395.47, predicted cLogP > 3.0) . Procurement is indicated for ADMET screening laboratories requiring a moderate-lipophilicity representative of the pyridopyrazine-urea class for assay development and validation.

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